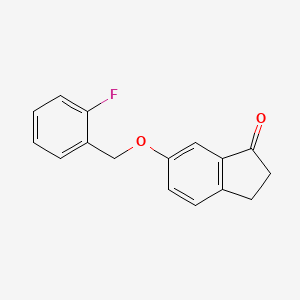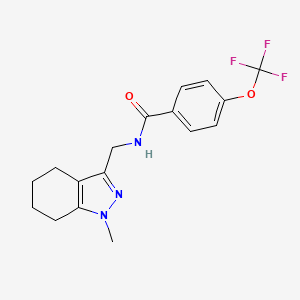![molecular formula C11H15ClFN B2520970 N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride CAS No. 1384657-90-2](/img/structure/B2520970.png)
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding similar compounds. The first paper discusses a designer drug with a complex structure involving a pyrazole ring and various substituents, including a 4-fluorophenyl group, which is structurally related to the 2-fluorophenyl group in the compound of interest . The second paper examines photochemical reactions involving cyclobutane formation, which is relevant since N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride contains a cyclobutane ring .
Synthesis Analysis
While the synthesis of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is not explicitly described in the papers, the methods used in the first paper for the synthesis and structure elucidation of a complex designer drug could potentially be adapted for synthesizing related compounds . The second paper provides information on the photochemical reactions that can lead to cyclobutane formation, which might be a step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride would likely be analyzed using techniques similar to those described in the first paper, such as NMR spectroscopy and MS techniques . These methods are essential for determining the positions of substituents on the ring structures and for confirming the identity of the synthesized compound.
Chemical Reactions Analysis
The chemical reactions involving N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride are not covered in the provided papers. However, the photochemical reactions discussed in the second paper, which lead to cyclobutane and oxetane formation, could be relevant for understanding the reactivity of the cyclobutane ring in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, such as solubility, melting point, and stability, are not detailed in the provided papers. However, the techniques and analyses used in these papers for other compounds could be applied to determine such properties for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), a compound related to N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, was synthesized and characterized. This study highlights the importance of proper identification and differentiation of research chemicals, as mislabeling can occur. Pharmacological activities of such compounds remain to be explored (McLaughlin et al., 2016).
Structure Elucidation
- The structure of a similar designer drug, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, was elucidated using NMR spectroscopic and mass spectrometric techniques. This process involved comparing predicted and observed chemical shifts, which is crucial for accurate structure determination of such complex molecules (Girreser et al., 2016).
Antidepressive Activity
- A study on 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, another compound similar to N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, showed promising results in antidepressant activity. It was synthesized and its structure was confirmed by IR and 1H NMR. Its antidepressant activities were tested in mice, indicating its potential for further investigation in this area (Yuan, 2012).
Analytical Characterization
- The analytical characterization of compounds like flunarizine hydrochloride and its degradation products, which are structurally related to N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride, was performed using micellar and microemulsion liquid chromatography. Such studies are crucial for understanding the stability and decomposition pathways of pharmaceutical compounds (El-Sherbiny et al., 2005).
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclobutanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10;/h1-2,4,7,10,13H,3,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNGZMKFZXZEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)
![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)
![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)
![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)
![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)
![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)
![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)

![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
amino]acetamide](/img/structure/B2520907.png)